Reduced Lipophilicity vs. Pyridine Analog Drives Favorable Ligand Efficiency Metrics
The target compound exhibits a computed logP (clogP) of 1.19, which is 1.17 log units lower than that of the direct pyridine analog 3-(5-{octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine (clogP = 2.36) [1][2]. In lead optimization campaigns, a logP reduction of ≥1 unit is typically associated with improved metabolic stability and reduced off-target binding [3]. The lower lipophilicity of the pyrazine-containing compound is achieved while maintaining an additional hydrogen-bond acceptor site (HBA = 6 vs. 5), which can enhance specific target interactions without increasing hydrophobicity [1].
| Evidence Dimension | Computed lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.19 |
| Comparator Or Baseline | 3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine: clogP = 2.36 |
| Quantified Difference | ΔclogP = −1.17 (target is 1.17 log units more hydrophilic) |
| Conditions | Computed logP; same methodology (presumed) from Sildrug/IBB computational platform |
Why This Matters
For procurement teams building screening libraries for CNS or metabolic stability-sensitive targets, the ~1.2-log-lower clogP of the pyrazine analog is a quantifiable differentiator that predicts superior aqueous solubility and reduced risk of phospholipidosis compared to the pyridine analog.
- [1] Sildrug/IBB Warsaw. EOS51874 (Target Compound) Basic Properties. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS51874/. View Source
- [2] Sildrug/IBB Warsaw. EOS76058 (Pyridine Analog) Basic Properties. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS76058/. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-48. DOI: 10.1517/17460441003605098. (Class-level reference for logP impact). View Source
